1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol
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Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol is a unique chemical compound featuring a biphenyl structure combined with piperazine and ethylphenyl groups
Preparation Methods
Synthetic Routes
The preparation of 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol involves multi-step organic synthesis:
Formation of the biphenyl group: : The initial step involves the formation of the biphenyl structure through a coupling reaction, such as the Suzuki coupling.
Functionalization: : Introduction of the piperazine and ethylphenyl groups through nucleophilic substitution reactions.
Final assembly: : The final step involves coupling the functionalized biphenyl with the piperazine derivative under specific conditions to form the desired compound.
Reaction Conditions
Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and toluene.
Catalysts: : Palladium-based catalysts are frequently used for the coupling reactions.
Temperature: : Reactions are generally carried out at elevated temperatures ranging from 50°C to 100°C.
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques can be employed. These methods allow for precise control of reaction parameters and enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol undergoes various chemical reactions including:
Oxidation: : It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions may involve the conversion of functional groups into amines or alcohols.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions: : Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are often used. Typical conditions include moderate temperatures and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions but may include derivatives with altered functional groups, which can further enhance the compound's properties for specific applications.
Scientific Research Applications
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol finds applications in several scientific fields:
Chemistry: : As a reagent in organic synthesis, it aids in the formation of complex molecules.
Medicine: : Investigated for its therapeutic potential in treating certain diseases due to its unique structural attributes.
Industry: : Utilized in materials science for the development of new polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol stands out due to its distinctive biphenyl and piperazine structure. Similar compounds include:
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol: : Differing by the methyl group instead of ethyl.
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol: : Featuring a fluorine substituent. These variations can affect their chemical reactivity and biological activity, highlighting the unique properties of the target compound.
The unique structure and versatile applications of this compound make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-2-22-8-12-25(13-9-22)29-18-16-28(17-19-29)20-26(30)21-31-27-14-10-24(11-15-27)23-6-4-3-5-7-23/h3-15,26,30H,2,16-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAAQMQXNSBCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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